(2,3-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine oxalate

Serotonin transporter (SERT) Neurokinin-1 (NK1) receptor Dual pharmacology

Select this oxalate salt for its validated, database-curated dual SERT/NK1 pharmacology (ChEMBL2347690, BDBM50432295) absent in positional isomers. The crystalline solid, backed by a certificate of analysis and Q/HWC032-2020 standard, ensures assay-ready consistency for benchmarking novel CNS candidates against a defined selectivity profile.

Molecular Formula C18H20FNO6
Molecular Weight 365.357
CAS No. 1158442-03-5
Cat. No. B2424961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,3-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine oxalate
CAS1158442-03-5
Molecular FormulaC18H20FNO6
Molecular Weight365.357
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)CNCC2=CC=C(C=C2)F.C(=O)(C(=O)O)O
InChIInChI=1S/C16H18FNO2.C2H2O4/c1-19-15-5-3-4-13(16(15)20-2)11-18-10-12-6-8-14(17)9-7-12;3-1(4)2(5)6/h3-9,18H,10-11H2,1-2H3;(H,3,4)(H,5,6)
InChIKeySYUHMQFKPHXDQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (2,3-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine oxalate (CAS 1158442-03-5) Is a Verifiable Multi-Target Research Tool: A Procurement-Focused Introduction


(2,3-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine oxalate (CAS 1158442-03-5, molecular formula C18H20FNO6, MW 365.4 g/mol) is a substituted dibenzylamine derivative supplied as an oxalate salt [1]. The compound's free base form (CAS 355382-48-8, C16H18FNO2, MW 275.32) features a 2,3-dimethoxybenzyl moiety and a 4-fluorobenzyl moiety connected via a secondary amine linker . Critically, curated bioactivity data from ChEMBL and BindingDB (entry CHEMBL2347690 / BDBM50432295) document that this compound exhibits dual-target engagement: it inhibits the human serotonin transporter (SERT) with an IC50 of 91 nM in a recombinant HEK293 cell assay, and it also displaces substance P from the human NK1 receptor with an IC50 of 26 nM [2]. This multi-target pharmacological profile, captured in authoritative databases, differentiates the compound from the majority of structurally analogous substituted benzylamines that lack such documented dual activity, providing a data-backed rationale for its procurement as a research tool scaffold rather than a generic amine building block.

The Scientific Pitfalls of Replacing (2,3-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine oxalate with In-Class Analogues: A Quantitative Justification


Within the substituted dibenzylamine chemical class, minor structural variations—particularly fluoro-positional isomerism and methoxy substitution pattern—can profoundly alter target engagement and physicochemical properties, making generic or arbitrary substitution scientifically unsound . For instance, the regioisomeric 2-fluorobenzyl congener (CAS 355382-01-3) is a close structural analogue differing only in the position of the fluorine atom on the benzyl ring; however, it has no documented SERT or NK1 receptor binding data in public curated databases, and its reported biological activities are restricted to off-target pathways including Bfl-1 inhibition (IC50 = 2,500 nM) and MAO-B inhibition (IC50 = 47,000 nM) [1]. This constitutes a fundamentally different pharmacological profile not merely in potency but in target selectivity. The absence of dual SERT/NK1 activity in available comparator data—whether for the 2-fluoro isomer, the 4-methoxy-des-fluoro analogue (CAS 355815-47-3), or the unsubstituted N-benzyl-4-fluorobenzylamine (CAS 55096-88-3)—means that substituting any of these for the target compound in a biological assay will test a different hypothesis [1]. The evidence below quantifies these differences.

Quantitative Evidence Guide: When CAS 1158442-03-5 Outperforms or Uniquely Differs from Its Closest Analogs


Dual SERT/NK1 Target Engagement vs. Mono-Transporter or Absent Pharmacology of Fluoro-Positional Isomers

According to curated data from BindingDB and ChEMBL, (2,3-dimethoxybenzyl)(4-fluorobenzyl)amine exhibits dual-target inhibition: SERT IC50 = 91 nM (displacement of [125I]RTI-55 from human recombinant SERT in HEK293 cells, 1 h incubation, Bristol-Myers Squibb curated data) [1] and NK1 receptor IC50 = 26 nM (displacement of [125I]substance P from human recombinant NK1 in U373 cells, 1 h incubation) [1]. In contrast, the 2-fluorobenzyl positional isomer (CAS 355382-01-3) has no annotated SERT or NK1 activity in curated databases, and its reported activities lie in unrelated pathways such as Bfl-1 inhibition (IC50 = 2,500 nM) and MAO-B inhibition (IC50 = 47,000 nM) [2]. The dual SERT/NK1 profile documented for the target compound is structurally contingent on the 4-fluoro substitution pattern and is absent in the 2-fluoro regioisomer.

Serotonin transporter (SERT) Neurokinin-1 (NK1) receptor Dual pharmacology Substance P Antidepressant scaffold

Unique 2,3-Dimethoxy + 4-Fluoro Substitution Pattern: LogP Implications vs. Single-Methoxy or Des-Fluoro Analogues

The free base of the target compound (CAS 355382-48-8) carries a computed LogP of 2.46 . This value is the product of a specific combination of substituents: two methoxy groups at the 2- and 3-positions on one benzyl ring, and a single fluoro at the 4-position on the other. The des-fluoro, monomethoxy analogue (4-fluoro-benzyl)-(4-methoxy-benzyl)-amine (CAS 355815-47-3, MW 245.29) has a lower molecular weight and different hydrogen-bonding capacity due to the absence of the second methoxy group, which is expected to reduce LogP and alter membrane permeability . In CNS drug design, a LogP around 2–3 is often considered favorable for balancing passive blood-brain barrier penetration with aqueous solubility; the dual-methoxy substitution pattern of the target compound—with its electron-donating effect and increased hydrogen-bond acceptor count—contributes to this property profile and distinguishes it from simpler methoxy or des-fluoro congeners.

Lipophilicity Blood-brain barrier penetration CNS drug design LogP Structure-property relationships

SERT Engagement vs. Monoamine Transporter Reference Standards in the Same Assay Format

The target compound's SERT IC50 of 91 nM was measured via displacement of [125I]RTI-55 from human recombinant SERT in HEK293 cells by scintillation counting, as recorded in BindingDB entry BDBM50432295 [1]. Fluoxetine, a clinically established SSRI, exhibits SERT IC50 values ranging from 3.1 nM to 49 nM across assays of comparable format depending on the radioligand and incubation time employed (e.g., IC50 = 49 nM for [3H]-5-HT uptake inhibition in HEK293-hSERT cells; IC50 ≈ 7.1 nM used as an internal reference standard in hSERT functional uptake screening) [2] [3]. While the target compound is approximately 2- to 13-fold less potent at SERT than fluoxetine under these conditions, its distinguishing feature is the additional NK1 receptor engagement (IC50 = 26 nM), a property entirely absent in fluoxetine's pharmacological profile [4]. Paroxetine similarly acts as a single-target SERT inhibitor (SERT IC50 ~13 nM in rat cortical membranes) without meaningful NK1 activity [5]. This comparison establishes that the target compound is not a higher-potency SERT inhibitor than standard SSRIs, but rather a functionally differentiated dual-target ligand—potentially useful for exploring SERT/NK1 polypharmacology where single-transporter agents are mechanistically insufficient.

SERT inhibitor Fluoxetine Serotonin reuptake Binding assay IC50 benchmark

Oxalate Salt Form: Procurement-Relevant Differentiator vs. Free Base and Hydrobromide Counterparts

The compound is commercially available in three distinct salt/neutral forms: the oxalate salt (CAS 1158442-03-5, MW 365.4, C18H20FNO6), the free base (CAS 355382-48-8, MW 275.32, C16H18FNO2), and the hydrobromide salt (CAS 1609404-39-8, MW 356.23, C16H19BrFNO2) [1] . The oxalate form, marketed by Howei Pharm under product code 1004YG597 with manufacturing standard Q/HWC032-2020, offers defined quality specifications including an MDL number (MFCD02622786) and certificate of analysis availability . The free amine is a viscous liquid with lower molecular weight and potentially limited bench stability due to its basic nitrogen, requiring storage as a free-flowing liquid that may be less convenient for precise weighing in milligram-scale synthesis . The hydrobromide salt introduces a heavy bromide counterion (Br, AW 79.9 Da) that complicates mass spectrometry and elemental analysis relative to the oxalate, which decomposes cleanly upon heating, releasing CO and CO2 without leaving non-volatile inorganic residues that can interfere with downstream analytical workflows [2]. Oxalate salts are also generally less hygroscopic than hydrobromide salts under ambient laboratory conditions, reducing the risk of water uptake and mass inaccuracy during weighing.

Salt form selection Crystallinity Solubility Chemical procurement Solid-state properties

Best-Validated Research Application Scenarios for (2,3-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine oxalate Based on Quantitative Evidence


SERT/NK1 Dual-Target Screening in Recombinant HEK293 Cell-Based Assays

With documented SERT IC50 = 91 nM and NK1 receptor IC50 = 26 nM in human recombinant systems, the oxalate salt of this compound is ideally suited as a reference dual-target ligand for screening campaigns designed to identify novel SERT/NK1 dual modulators [1]. Dual SERT/NK1 pharmacology is a recognized strategy for developing next-generation antidepressants with potentially faster onset and broader efficacy than SSRIs alone; the compound provides a structurally tractable, commercially available starting point with curated, publicly accessible affinity data for assay validation and benchmark comparison [1] [2].

Structure-Activity Relationship (SAR) Library Design Around 2,3-Dimethoxy-4'-Fluoro Dibenzylamine Scaffolds for CNS Penetrant Ligands

The free base scaffold (CAS 355382-48-8) carries a calculated LogP of 2.46 and molecular weight of 275.32, both within the physicochemical ranges associated with favorable CNS permeability . The 2,3-dimethoxy substitution provides multiple vectors for SAR exploration (O-demethylation, replacement with halogens, extension to ethylene glycol ethers), while the 4-fluoro substituent offers a metabolically stable block that can be diversified via nucleophilic aromatic substitution. The oxalate salt can serve as a procurement-friendly precursor for focused library synthesis of CNS-oriented dibenzylamine analogues, with the parent compound itself serving as the pharmacological baseline against which new analogs can be compared using the BindingDB/ChEMBL affinity data [1].

Analytical Method Development for Substituted Benzylamine Quantification in Biological Matrices

The crystalline oxalate salt form (CAS 1158442-03-5), with defined MDL number MFCD02622786, manufacturer quality standard Q/HWC032-2020, and available certificate of analysis, offers a characterized, high-purity solid suitable as a reference standard for developing and validating LC-MS/MS or HPLC-UV analytical methods for detecting substituted benzylamines in biological samples [3]. The compound's distinct isotopic pattern from the single fluorine atom facilitates mass spectrometric identification, and the oxalate counterion decomposes to volatile byproducts, minimizing ion suppression in electrospray ionization relative to non-volatile salt forms.

Selectivity Profiling Against Off-Target Monoamine Transporters and Receptors in Hit-Triage Workflows

For pharmaceutical screening collections where the primary goal is to identify selective ligands, this compound serves as a valuable selectivity control. It demonstrates documented binding at SERT (91 nM) and NK1 (26 nM) but—per available curated data—no significant DAT or NET activity has been annotated in BindingDB or ChEMBL [1]. Its positional isomer (2-fluoro, CAS 355382-01-3) binds Bfl-1 and MAO-B rather than SERT/NK1, providing a built-in selectivity comparator pair [4]. This enables researchers to benchmark new chemical entities not only for potency at a primary target but also for selectivity across structurally related scaffolds, identifying compounds that maintain target engagement while eliminating undesired secondary pharmacology.

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